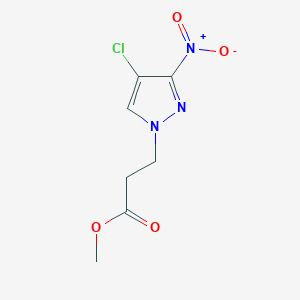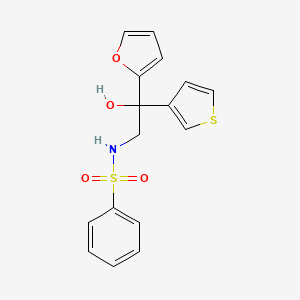![molecular formula C14H12ClN3 B2403209 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 890616-60-1](/img/structure/B2403209.png)
7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a compound with the molecular formula C14H12ClN3 . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in the literature . These compounds were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . The derivatives were obtained via microwave irradiation and conventional heating .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazolo[1,5-a]pyrimidine skeleton, which consists of a pyrazole bound to a pyrimidine group .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 183–185 ºC . Its molecular weight is approximately 257.718 Da .
Applications De Recherche Scientifique
Synthesis and Chemical Studies
Synthesis of Novel Derivatives
7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as a precursor for various chemical syntheses. For instance, it has been used in the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their derivatives, exploring the reactions with electrophilic reagents and other chemical processes (Atta, 2011).
Crystal Structure Analysis
The crystal structure of certain derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been analyzed. These studies contribute to understanding the molecular structure and potential applications in areas like anticancer research (Lu Jiu-fu et al., 2015).
Biological and Pharmaceutical Research
Anticancer Activity
Derivatives of this compound have been explored for their potential anticancer activity. This includes studying the biological activities of synthesized compounds and their effectiveness against specific cancer cell lines (S. Kaping et al., 2020).
Antimicrobial Applications
Some derivatives have shown promise in antimicrobial applications. For instance, research has demonstrated the effectiveness of certain compounds against a range of bacterial species, highlighting their potential in developing new antimicrobial agents (A. A. Al-Turkistani et al., 2011).
Materials and Chemical Engineering
- Corrosion Inhibition: Research has also delved into the use of derivatives of this compound in corrosion inhibition. These compounds have been evaluated for their efficiency in preventing corrosion in various metals, which is crucial in industrial applications (F. Mahgoub et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine are phytopathogenic fungi . These fungi cause severe yield losses and quality decrease in crop production . The compound interacts with these fungi, inhibiting their growth and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting the growth of phytopathogenic fungi
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the growth and proliferation of phytopathogenic fungi . By inhibiting these pathways, the compound prevents the fungi from causing damage to crops .
Result of Action
The result of the action of this compound is the inhibition of the growth of phytopathogenic fungi . This leads to a decrease in crop damage and yield loss caused by these fungi .
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-10(2)17-14-12(8-16-18(14)13(9)15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGHKZRNHBNBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)
![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)
![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)
![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)
![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)
![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)




